Cas no 5751-84-8 (ethyl 5-nitrothiophene-2-carboxylate)

Ethyl 5-nitrothiophene-2-carboxylate is a nitro-substituted thiophene derivative with significant utility in organic synthesis and pharmaceutical research. This compound serves as a versatile intermediate for the preparation of heterocyclic compounds, particularly in the development of bioactive molecules and functional materials. The presence of both nitro and ester functional groups enhances its reactivity, facilitating further transformations such as reductions, cyclizations, or nucleophilic substitutions. Its well-defined structure and stability under standard conditions make it a reliable building block for medicinal chemistry and material science applications. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
ethyl 5-nitrothiophene-2-carboxylate structure
5751-84-8 structure
Product name:ethyl 5-nitrothiophene-2-carboxylate
CAS No:5751-84-8
MF:C7H7NO4S
Molecular Weight:201.19978
CID:947144
PubChem ID:304627

ethyl 5-nitrothiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 5-nitrothiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, 5-nitro-, ethyl ester
    • 5-Nitro-thiophen-2-carbonsaeure-aethylester
    • 5-Nitro-thiophen-2-carbonsaeure-ethylester
    • 5-Nitro-thiophen-carbonsaeure-(2)-aethylester
    • 5-Nitro-thiophen-carbonsaeure-(2)-ethylester
    • 5-nitro-thiophene-2-carboxylic acid ethyl ester
    • AC1L75EE
    • AG-G-02990
    • CTK5A6995
    • Ethyl 5-nitro-2-thiophenecarboxylate
    • NSC200691
    • NSC314059
    • SureCN4684428
    • AKOS017265178
    • NSC 200691
    • 5751-84-8
    • NSC-314059
    • ethyl-5-nitro-2-thiophenecarboxylate
    • DTXSID10307971
    • SCHEMBL4684428
    • DB-342811
    • ethyl5-nitrothiophene-2-carboxylate
    • NSC-200691
    • EGI
    • NSC 314059
    • AI-942/25121106
    • インチ: InChI=1S/C7H7NO4S/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4H,2H2,1H3
    • InChIKey: COLIROLDWDCDLN-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CC=C(S1)[N+](=O)[O-]

計算された属性

  • 精确分子量: 201.00961
  • 同位素质量: 201.01
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 100Ų

じっけんとくせい

  • 密度みつど: 1.386
  • Boiling Point: 317.6°C at 760 mmHg
  • フラッシュポイント: 145.9°C
  • Refractive Index: 1.569
  • PSA: 69.44

ethyl 5-nitrothiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A169004698-1g
Ethyl 5-nitrothiophene-2-carboxylate
5751-84-8 97%
1g
$549.15 2023-09-01
Crysdot LLC
CD11101613-5g
Ethyl 5-nitrothiophene-2-carboxylate
5751-84-8 97%
5g
$1425 2024-07-18
Alichem
A169004698-5g
Ethyl 5-nitrothiophene-2-carboxylate
5751-84-8 97%
5g
$1553.25 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1738442-1g
Ethyl 5-nitrothiophene-2-carboxylate
5751-84-8 98%
1g
¥5460.00 2024-05-08
Crysdot LLC
CD11101613-1g
Ethyl 5-nitrothiophene-2-carboxylate
5751-84-8 97%
1g
$523 2024-07-18

ethyl 5-nitrothiophene-2-carboxylate 関連文献

ethyl 5-nitrothiophene-2-carboxylateに関する追加情報

Exploring the Versatile Applications and Properties of Ethyl 5-Nitrothiophene-2-Carboxylate (CAS No. 5751-84-8)

Ethyl 5-nitrothiophene-2-carboxylate (CAS No. 5751-84-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This nitrothiophene derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, making it a valuable asset in modern chemistry. With the increasing demand for novel drug candidates and functional materials, understanding the properties and applications of this compound has become more important than ever.

The molecular structure of ethyl 5-nitrothiophene-2-carboxylate combines a thiophene ring with both nitro and ester functional groups, creating unique electronic properties that researchers can exploit. This heterocyclic compound demonstrates excellent stability under various conditions, which contributes to its widespread use in organic synthesis. Recent studies have shown particular interest in its potential as a building block for pharmaceutical intermediates, especially in the development of new therapeutic agents targeting various diseases.

One of the most exciting applications of 5-nitrothiophene-2-carboxylic acid ethyl ester lies in medicinal chemistry, where it serves as a precursor for numerous drug candidates. Researchers are particularly interested in its role in developing potential treatments for conditions that currently lack effective therapies. The compound's ability to participate in various coupling reactions makes it invaluable for creating diverse molecular architectures, answering the growing demand for custom chemical synthesis in drug discovery programs.

In material science, ethyl 5-nitrothiophene carboxylate has shown promise in the development of advanced organic electronic materials. Its conjugated system and electron-withdrawing groups make it suitable for creating novel organic semiconductors and photovoltaic materials. This aligns perfectly with current global trends toward sustainable energy solutions and the search for more efficient organic light-emitting diodes (OLEDs).

The synthesis and handling of ethyl 5-nitrothiophene-2-carboxylate require specialized knowledge in organic chemistry techniques. Proper storage conditions typically involve protection from moisture and extreme temperatures to maintain its stability. When working with this compound, researchers must follow standard laboratory safety protocols, though it doesn't fall under any special regulatory categories that would limit its research applications.

Market analysis reveals growing interest in nitrothiophene derivatives like ethyl 5-nitrothiophene-2-carboxylate, particularly from pharmaceutical and specialty chemical companies. The compound's versatility as a synthetic intermediate has led to increased demand from contract research organizations and academic institutions alike. This trend reflects the broader movement toward custom chemical synthesis and tailor-made intermediates in modern chemical research.

Quality control for ethyl 5-nitrothiophene-2-carboxylate typically involves analytical techniques such as HPLC, GC-MS, and NMR spectroscopy to ensure purity and confirm molecular structure. These rigorous quality standards are essential for researchers who require high-purity compounds for their synthetic work, especially in sensitive applications like drug discovery where impurities could significantly impact research outcomes.

Environmental considerations for 5-nitrothiophene-2-carboxylic acid ethyl ester follow standard protocols for organic compound handling and disposal. While not classified as particularly hazardous, proper waste management practices should always be observed to minimize environmental impact. Many research institutions now prioritize green chemistry principles when working with such compounds, aligning with global sustainability initiatives.

Future research directions for ethyl 5-nitrothiophene carboxylate may explore its potential in emerging fields like metal-organic frameworks (MOFs) or as a ligand in catalytic systems. The compound's unique electronic properties make it an interesting candidate for these advanced applications, which are currently hot topics in materials chemistry research. Additionally, its potential in agrochemical development represents another promising avenue for investigation.

For researchers sourcing ethyl 5-nitrothiophene-2-carboxylate, it's important to work with reputable suppliers who can provide comprehensive analytical data and consistent quality. The compound is typically available in various quantities, from small research samples to bulk quantities for industrial applications. Proper documentation including certificates of analysis should always accompany purchases to ensure material quality and traceability.

The patent landscape surrounding nitrothiophene derivatives like ethyl 5-nitrothiophene-2-carboxylate continues to evolve, with new applications being protected regularly. This intellectual property activity reflects the compound's ongoing importance in chemical research and development. Researchers should conduct thorough patent searches before embarking on new projects involving this intermediate to avoid infringement issues.

In conclusion, ethyl 5-nitrothiophene-2-carboxylate (CAS No. 5751-84-8) represents a versatile and valuable compound in modern chemical research. Its applications span pharmaceutical development, material science, and specialty chemical synthesis, making it a compound of significant interest across multiple disciplines. As research into heterocyclic compounds and their applications continues to advance, the importance of this nitrothiophene derivative is likely to grow even further in the coming years.

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